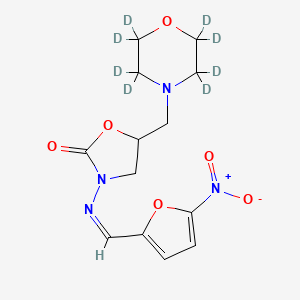Furaltadone-d8
CAS No.:
Cat. No.: VC18010480
Molecular Formula: C13H16N4O6
Molecular Weight: 332.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16N4O6 |
|---|---|
| Molecular Weight | 332.34 g/mol |
| IUPAC Name | 3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7-/i3D2,4D2,5D2,6D2 |
| Standard InChI Key | YVQVOQKFMFRVGR-VKZNSCLPSA-N |
| Isomeric SMILES | [2H]C1(C(OC(C(N1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
| Canonical SMILES | C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Furaltadone-d8 retains the core structure of furaltadone, consisting of a 5-nitrofuran moiety linked to a 1,3-oxazolidin-2-one ring via a methylideneamino group. The deuterium substitution occurs exclusively at the eight hydrogen positions within the morpholine ring (2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl group), as confirmed by its IUPAC name: 3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one . This selective deuteration preserves the compound's chemical reactivity while creating a distinct mass signature for analytical differentiation.
Physicochemical Properties
The deuterium substitution minimally affects bulk properties but significantly alters mass-dependent characteristics critical for analytical applications:
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Weight | 332.34 g/mol | PubChem 2.1 |
| XLogP3 | 0.8 | XLogP3 3.0 |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 8 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |
| Exact Mass | 332.15719821 Da | PubChem 2.1 |
These parameters, computed using advanced cheminformatics tools, enable researchers to predict chromatographic behavior and optimize separation protocols .
Synthesis and Analytical Applications
Isotopic Labeling Strategy
The synthesis of furaltadone-d8 involves deuterium incorporation during morpholine ring formation. Commercial suppliers employ catalytic deuterium exchange reactions or deuterated starting materials to achieve >98% isotopic enrichment at specified positions . The synthetic route preserves the (Z)-configuration of the methylideneamino group, crucial for maintaining biological activity equivalence with the parent compound .
Role in Mass Spectrometry
As an internal standard, furaltadone-d8 compensates for matrix effects and ionization efficiency variations in LC-MS/MS workflows. Its +8 mass shift relative to native furaltadone enables unambiguous identification in complex biological matrices such as blood serum and poultry tissues . Recent studies demonstrate linear detector responses (R² > 0.99) across concentrations spanning 0.1–100 ng/mL when using this deuterated standard .
Fluorescence-Based Detection Systems
Groundbreaking research employing pamoic acid-functionalized gold nanoparticles (PA@AuNPs) has leveraged furaltadone-d8 to validate ultra-sensitive detection platforms. Key performance metrics include:
These nanoparticle-based systems exploit fluorescence quenching upon furaltadone-d8 binding, with TD-DFT calculations at the B3LYP/6-31G(d,p) level confirming ground-state complex formation .
| Jurisdiction | Ban Implementation Year | Maximum Residue Limit |
|---|---|---|
| European Union | 1995 | 0.1 μg/kg |
| United States | 2002 | 1.0 μg/kg |
| China | 2005 | 0.5 μg/kg |
These restrictions drive demand for sensitive detection methods employing furaltadone-d8 to monitor compliance .
Toxicological Considerations
While the deuterated form itself exhibits reduced metabolic activation, safety protocols mandate handling equivalent to Category 2 carcinogens. Zebrafish embryo assays with PA@AuNPs containing furaltadone-d8 show no acute toxicity below 100 μM concentrations, supporting its use in biological imaging applications .
| Manufacturer | Packaging | Price (USD) | Purity |
|---|---|---|---|
| US Biological | 1 mg | 460 | >98% |
| Medical Isotopes, Inc. | 1 mg | 900 | >99% |
| Medical Isotopes, Inc. | 5 mg | 2200 | >99% |
These prices reflect the challenges in deuteration chemistry and the compound's niche application spectrum .
Emerging Research Directions
Nanomaterial-Enhanced Detection
Recent advances integrate furaltadone-d8 with quantum dot-labeled antibodies for multiplexed lateral flow assays. Preliminary data show 10-fold sensitivity improvements over conventional ELISA methods, with detection thresholds approaching 0.01 ng/mL in poultry muscle extracts.
Environmental Persistence Studies
Isotope ratio mass spectrometry using furaltadone-d8 has revealed unexpected environmental persistence in agricultural runoff, with half-lives exceeding 60 days in anaerobic sediments. These findings necessitate revised risk assessment models for nitrofuran contaminants.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume